Product packaging for 1-Azido-3-bromo-5-chlorobenzene(Cat. No.:)

1-Azido-3-bromo-5-chlorobenzene

Cat. No.: B12313120
M. Wt: 232.46 g/mol
InChI Key: QZCMRZJLTMQCTN-UHFFFAOYSA-N
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Description

1-Azido-3-bromo-5-chlorobenzene is a multifunctional halogenated aromatic compound of high interest in advanced organic synthesis and materials science. Its molecular structure incorporates three distinct reactive sites: an azide group, a bromine atom, and a chlorine atom. This combination makes it a valuable building block for constructing complex molecules, particularly through click chemistry protocols. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable 1,2,3-triazole linkages, a cornerstone of bioconjugation and polymer cross-linking . Furthermore, the differing reactivity of the bromine and chlorine substituents allows for selective sequential functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the precise design of molecular architectures. In material sciences, this compound can act as a cross-linking agent; upon thermal activation or photolysis, the azide group decomposes to generate a highly reactive nitrene intermediate, which can form covalent bonds with polymer chains to alter physical properties like solubility and hardness . This mechanism is exploited to enhance the efficiency and stability of polymer-based devices like organic light-emitting diodes (LEDs) and solar cells . As a key intermediate, it is also used in the synthesis of pharmacologically active compounds, including the preparation of imidazole derivatives and other nitrogen-containing heterocycles. The compound must be handled with appropriate safety precautions, stored sealed in a dry environment, and protected from light at room temperature . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClN3 B12313120 1-Azido-3-bromo-5-chlorobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

1-azido-3-bromo-5-chlorobenzene

InChI

InChI=1S/C6H3BrClN3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H

InChI Key

QZCMRZJLTMQCTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 1 Azido 3 Bromo 5 Chlorobenzene and Its Congeners

Strategies for Azido (B1232118) Group Introduction onto Halogenated Benzene (B151609) Scaffolds

The introduction of an azido group onto a pre-halogenated benzene ring is a critical step in the synthesis of the target molecule. Several established methods can be employed for this transformation.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Aryl Azides

Nucleophilic aromatic substitution (SNAr) provides a direct method for the synthesis of aryl azides. This reaction typically involves the displacement of a halide or other suitable leaving group from an activated aromatic ring by an azide (B81097) nucleophile. For the SNAr reaction to proceed, the aromatic ring must be substituted with strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. lookchem.comgoogle.comgoogle.com These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. google.comchemspider.com

In the context of synthesizing 1-azido-3-bromo-5-chlorobenzene (B6238350), a potential precursor could be a di- or tri-halogenated benzene that is sufficiently activated for nucleophilic attack by an azide salt, such as sodium azide. However, simple dihalobenzenes are generally unreactive toward SNAr unless activated by other substituents. lookchem.com The reactivity of aryl halides in SNAr reactions also depends on the nature of the halogen, with fluoride (B91410) being the most reactive leaving group, followed by chloride, bromide, and iodide. rsc.org

Conversion of Aryl Diazonium Salts to Azides

A more versatile and widely used method for the synthesis of aryl azides involves the conversion of aryl diazonium salts. google.com This two-step process begins with the diazotization of an aromatic amine, followed by treatment of the resulting diazonium salt with an azide source.

A plausible synthetic route to this compound would start from 3-bromo-5-chloroaniline (B31250). nih.gov This aniline (B41778) derivative can be converted to the corresponding diazonium salt by treatment with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. google.com The resulting diazonium salt is then reacted with sodium azide to yield the desired this compound. The diazonium ion serves as an excellent leaving group due to the formation of nitrogen gas (N₂). google.com

An alternative aprotic diazotization can be carried out using isoamyl nitrite in a solvent like dimethylformamide (DMF). google.com This method can offer procedural advantages, such as shorter reaction times.

Azide Transfer Reactions from Organometallic Intermediates

Azide transfer reactions involving organometallic intermediates offer another pathway to aryl azides. This approach typically involves the reaction of an organometallic compound, such as an organolithium or Grignard reagent, with an azide source. For instance, an aryl halide can be converted into an aryllithium species via lithium-halogen exchange, which is then quenched with an azide transfer reagent like tosyl azide.

While not explicitly detailed for this compound, this methodology provides a potential route. For example, a dihalobenzene could be selectively lithiated and then treated with an azide source. However, the regioselectivity of the lithiation step would be crucial.

Regioselective Halogenation Approaches for Polyfunctionalized Arenes

The synthesis of this compound necessitates precise control over the placement of the halogen atoms on the benzene ring. Several regioselective halogenation techniques are available for the synthesis of polyfunctionalized arenes.

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. youtube.com This method relies on the presence of a directing metalation group (DMG) on the benzene ring, which directs an organolithium base to deprotonate the adjacent ortho position, creating a stabilized aryllithium intermediate. This intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom at the desired position.

Common DMGs include amides, carbamates, and ethers. For the synthesis of a precursor to this compound, one could envision a scenario where a directing group guides the selective introduction of a bromine or chlorine atom ortho to its position on a pre-functionalized benzene ring. For instance, starting with a protected aniline, the directing effect of the protected amino group could be utilized to introduce halogens at specific positions before its conversion to the azido group.

Utility of Decarboxylative Halogenation in Precursor Synthesis

Decarboxylative halogenation, also known as the Hunsdiecker reaction and its modern variants, provides a method to replace a carboxylic acid group with a halogen. This transformation can be particularly useful for accessing specific regioisomers of halogenated benzenes that may be difficult to obtain through direct electrophilic aromatic substitution.

The synthesis of a precursor to this compound could potentially involve the decarboxylative halogenation of a suitably substituted benzoic acid. For example, a bromochlorobenzoic acid could be subjected to decarboxylative iodination to introduce the third halogen. The carboxyl group, in this case, acts as a traceless directing group, allowing for the introduction of a halogen at a position that might not be favored by the directing effects of the other substituents.

Electrophilic Halogenation with Positional Control

Electrophilic aromatic substitution is a fundamental process for introducing halogen substituents onto a benzene ring. The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the ring. byjus.comyoutube.com The amino group (-NH₂) in aniline, for instance, is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.comyoutube.com

However, the high reactivity of aniline can lead to multiple halogenations, yielding products like 2,4,6-tribromoaniline (B120722) when treated with bromine water. byjus.com To achieve mono-substitution and control the position of halogenation, the reactivity of the amino group is often modulated by converting it into an amide, such as an acetanilide. This deactivating strategy allows for more controlled, sequential halogenation. youtube.com

For a compound like this compound, a synthetic strategy could begin with acetanilide. A process for creating the related 1-bromo-3,5-dichlorobenzene (B43179) involves the chlorination of acetanilide, followed by deacetylation, bromination, and finally removal of the amino group. google.com This highlights the principle of using a directing group (the acetylated amino group) to control the placement of halogens, followed by its removal or conversion. To synthesize the target azide, the final deamination step would be replaced by diazotization and subsequent reaction with an azide source, such as sodium azide. eurekaselect.com The use of copper halides in ionic liquids has also been reported as a method for the regioselective para-halogenation of unprotected anilines under mild conditions. nih.gov

Table 1: Comparison of Halogenation Methods for Anilines

MethodReagent/ConditionsSelectivityKey Features
Direct Halogenation Bromine waterortho, para (polysubstitution)High reactivity, often leads to tri-substituted products. byjus.com
Protected Halogenation 1. Acetic anhydride2. Br₂ in acetic acidpara (monosubstitution)Amide group deactivates the ring, allowing for controlled substitution. youtube.com
Copper-Catalyzed CuCl₂ or CuBr₂ in ionic liquidparaMild conditions, high yield and regioselectivity for unprotected anilines. nih.gov

Multicomponent Reaction Strategies for Polyfunctionalized Aromatic Compounds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.govnih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity, which is particularly valuable in medicinal chemistry and materials science. nih.govnih.govresearchgate.net

While a specific MCR for the one-pot synthesis of this compound is not prominently documented, the principles are widely applied to create other complex molecules. Reactions like the Ugi and Passerini MCRs are classic examples used to produce highly functionalized compounds. acs.org Transition metal catalysis, particularly with palladium and copper, is often employed in MCRs to construct heterocyclic systems. beilstein-journals.org For instance, the Ugi four-component reaction (Ugi-4CR) has been used to efficiently synthesize adducts that can undergo subsequent palladium-catalyzed cyclization to form complex polycyclic structures. acs.org Such strategies could conceptually be adapted to assemble a polysubstituted benzene ring by choosing appropriate starting materials bearing the necessary functional groups or their precursors.

The development of MCRs is a dynamic field of research, with ongoing efforts to discover new reactions and catalysts to build diverse molecular architectures, including functionalized heterocycles and carbocycles. nih.govbeilstein-journals.org

Optimization of Synthetic Pathways for Chemo- and Regioselectivity

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds. mdpi.com Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity concerns the control of the position of reaction. nih.govresearchgate.net

In the context of this compound, the synthesis must precisely control the placement of three different functional groups. The order of reactions is paramount. The directing influence of substituents dictates the feasibility of a synthetic route. For instance, starting from 3,5-dichloroaniline, direct bromination would likely be directed by the amino group to the ortho and para positions.

Optimization involves a systematic study of reaction parameters:

Catalysts: Solid acid catalysts like zeolites can promote para-regioselectivity in electrophilic aromatic substitutions through shape-selective constraints. researchgate.net

Solvents: The choice of solvent can influence reactivity and selectivity. Ionic liquids, for example, have been shown to facilitate highly regioselective halogenations. nih.gov

Reagents: The nature of the electrophile or nucleophile is crucial. For instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can offer different selectivity compared to diatomic halogens.

Protecting Groups: As mentioned, temporarily protecting a functional group like an amine can prevent unwanted side reactions and direct subsequent transformations. youtube.com

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the most likely sites of reaction by analyzing the electronic structure of intermediates, thereby guiding experimental design for improved regioselectivity. nih.gov

Advanced Purification Techniques for this compound (excluding basic compound identification data)

The purification of the final product from a reaction mixture containing starting materials, reagents, and regioisomeric byproducts requires robust separation techniques. While standard column chromatography is a common first step, achieving high purity for closely related isomers often necessitates more advanced methods. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for isolating pure compounds from complex mixtures and is widely used in the pharmaceutical and chemical industries. rjptonline.org It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. rjptonline.orgyoutube.com For separating isomers of halogenated aromatic compounds, reversed-phase HPLC is particularly effective. sielc.com By optimizing the mobile phase composition (e.g., the gradient of acetonitrile (B52724) in water) and selecting the appropriate stationary phase (e.g., C18), it is possible to resolve compounds with very similar polarities. nih.gov

Advanced Crystallization Methods: Crystallization is a cost-effective and scalable purification method. For energetic materials like organic azides, controlling the crystallization process is crucial. researchgate.netchemistryviews.org Advanced techniques include:

Solvent/Antisolvent Method: A solution of the crude product is prepared, and an "antisolvent" in which the product is insoluble is slowly added to induce crystallization. Ultrasound can be used in this process to promote the formation of smaller, more uniform crystals. researchgate.net

Pressure Recrystallization: This technique, which involves heating a solution above its atmospheric boiling point under pressure, can be used to purify brominated aromatic compounds. google.com

Electrospray Crystallization: This method involves spraying a solution of the compound to create fine droplets, from which the solvent evaporates to yield submicron-sized crystals. This can produce materials with fewer defects. chemistryviews.org

Membrane-Based Purification: Nanofiltration (NF) is an emerging, efficient technology for purifying chemical products, including energetic materials. nih.govrsc.org It operates by using a semipermeable membrane to separate molecules based on size and charge. This method has been successfully used to remove inorganic salt impurities from energetic material synthesis, achieving high product purity and recovery rates. nih.govrsc.org

Table 2: Summary of Advanced Purification Techniques

TechniquePrincipleApplicability for this compoundKey Advantage
Preparative HPLC Differential partitioning between mobile and stationary phases. numberanalytics.comSeparation of regioisomers and other closely related impurities. sielc.comnih.govHigh resolution and adaptability for difficult separations. rjptonline.org
Advanced Crystallization Controlled precipitation from a supersaturated solution. researchgate.netFinal polishing step to achieve high crystalline purity.Scalable and can improve material properties like stability. researchgate.netchemistryviews.org
Nanofiltration Size and charge-based separation using a membrane. nih.govRemoval of inorganic salts from the synthesis reaction mixture.Efficient, continuous process with high recovery rates. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Azido 3 Bromo 5 Chlorobenzene

Reactivity Profiling of the Azido (B1232118) Functionality

The azide (B81097) group is a versatile functional group known for its participation in a range of chemical transformations. In the context of 1-azido-3-bromo-5-chlorobenzene (B6238350), the azido group serves as a linchpin for the introduction of complex molecular scaffolds onto a dihalogenated benzene (B151609) core.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful class of reactions for the construction of five-membered heterocyclic rings. The azide group in this compound can act as a 1,3-dipole, reacting with various dipolarophiles, most notably alkynes, to form triazole rings. This reaction, often referred to as the Huisgen cycloaddition, can be performed thermally or, more commonly, under catalytic conditions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, regioselectivity, and broad functional group tolerance. organicchemistrytutor.comyoutube.com In this reaction, this compound would react with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted 1,2,3-triazole product. organicchemistrytutor.com The reaction is significantly accelerated compared to the uncatalyzed thermal process and can be carried out under mild conditions, often in a variety of solvents, including aqueous mixtures. jk-sci.com

A diverse range of terminal alkynes can be employed in the CuAAC reaction, allowing for the synthesis of a wide array of 1-(3-bromo-5-chlorophenyl)-4-substituted-1H-1,2,3-triazoles. The reaction's reliability and high yields make it a favored method for creating libraries of compounds for various applications. organicchemistrytutor.com

Table 1: Postulated Reactants and Products in the CuAAC Reaction of this compound

This compoundAlkyne ReactantExpected 1,4-Disubstituted Triazole Product
Phenylacetylene1-(3-Bromo-5-chlorophenyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcohol(1-(3-Bromo-5-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanol
3-Butyn-1-ol2-(1-(3-Bromo-5-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative to CuAAC, relying on the high reactivity of strained cyclooctynes. This bioorthogonal reaction is particularly valuable for applications in biological systems where copper toxicity is a concern. The reaction of this compound with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), would proceed without a catalyst to form a triazole product.

The rate of SPAAC is highly dependent on the structure of the cyclooctyne and the electronic nature of the azide. Research has shown that electron-withdrawing substituents on the aryl azide can influence the reaction kinetics.

A key feature of CuAAC is its exceptional regioselectivity, exclusively forming the 1,4-regioisomer. organicchemistrytutor.com This is a direct consequence of the copper-catalyzed mechanism. In contrast, the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition typically yields a mixture of both 1,4- and 1,5-disubstituted triazoles. organicchemistrytutor.comchemicalbook.comwikipedia.org Therefore, when reacting this compound with an unsymmetrical alkyne, the choice of reaction conditions (thermal vs. copper-catalyzed) is the primary determinant of the product's regiochemistry.

In SPAAC, the regioselectivity is generally less pronounced than in CuAAC and can be influenced by the specific structures of the azide and the cyclooctyne.

The thermal Huisgen cycloaddition is characterized by a high activation energy, resulting in slow reaction rates that often require elevated temperatures. organicchemistrytutor.com The introduction of a copper(I) catalyst dramatically lowers the activation barrier, leading to a significant rate enhancement, often by several orders of magnitude.

For SPAAC, the release of ring strain in the cyclooctyne provides the thermodynamic driving force for the reaction, allowing it to proceed rapidly at ambient temperatures. The kinetics of SPAAC are influenced by both the strain energy of the alkyne and the electronic properties of the azide. The electron-withdrawing bromo and chloro substituents on this compound would likely render the azide more electrophilic, which could affect its reactivity depending on the electronic nature of the cyclooctyne partner.

Staudinger Reaction and Staudinger Ligation

The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines using a phosphine (B1218219), typically triphenylphosphine (B44618). organic-chemistry.orgnih.govnih.gov The reaction proceeds through the formation of an aza-ylide intermediate, which is then hydrolyzed to the corresponding amine and phosphine oxide. organic-chemistry.orgyoutube.com The reaction of this compound with triphenylphosphine followed by aqueous workup would yield 3-bromo-5-chloroaniline (B31250).

This transformation is highly chemoselective and tolerates a wide variety of functional groups that might be sensitive to other reducing agents. nih.gov The reaction is generally high-yielding and proceeds under mild conditions. youtube.com

Table 2: Postulated Staudinger Reaction of this compound

ReactantReagentsExpected Product
This compound1. Triphenylphosphine2. H₂O3-Bromo-5-chloroaniline

The Staudinger ligation is a modification of the Staudinger reaction that results in the formation of an amide bond. This is achieved by using a phosphine reagent that contains an electrophilic trap, which intercepts the aza-ylide intermediate in an intramolecular fashion. While a powerful tool in bioconjugation, its application with a simple aryl azide like this compound would require a specifically designed phosphine reagent.

Thermal and Photochemical Denitrogenation to Form Aryl Nitrenes

Aryl azides, such as this compound, are well-known precursors to highly reactive aryl nitrenes through the extrusion of molecular nitrogen (N₂). This process can be initiated either by heat (thermolysis) or by light (photolysis). The loss of dinitrogen gas is a powerful thermodynamic driving force for the reaction, leading to the formation of a singlet or triplet nitrene, an electron-deficient species with a monovalent nitrogen atom.

The resulting 3-bromo-5-chlorophenylnitrene is a highly reactive intermediate that can undergo several subsequent reactions, including:

Intramolecular Cyclization: Although less common for meta-substituted nitrenes compared to their ortho-counterparts, intramolecular reactions can occur.

Intermolecular Reactions: The nitrene can react with surrounding molecules, such as solvents or other reagents, via insertion into C-H bonds or addition to double bonds.

Dimerization: In the absence of other reactive partners, the nitrenes can dimerize to form the corresponding azo compound, 3,3'-dibromo-5,5'-dichloroazobenzene.

A related application involves the in-situ generation of a nitrene from an aryl azide for subsequent intramolecular cyclization. For instance, a method has been developed for synthesizing fused indole (B1671886) heterocycles by combining a Suzuki-Miyaura cross-coupling reaction with a thermal intramolecular nitrene insertion from an ortho-azido bromobenzene (B47551) precursor researchgate.net. This highlights the synthetic utility of nitrenes generated from aryl azides in constructing complex molecular architectures.

Reactivity with Lewis Acids and Nitrenium Ion Formation

The reaction of aryl azides with strong acids or Lewis acids can lead to the formation of another reactive intermediate: the arylnitrenium ion. Unlike the neutral nitrene, the nitrenium ion is a cationic species. For this compound, protonation or coordination of a Lewis acid to the terminal nitrogen of the azido group, followed by the loss of dinitrogen, would generate the 3-bromo-5-chlorophenylnitrenium ion.

This electrophilic intermediate is highly reactive and can engage in various transformations, most notably electrophilic aromatic substitution-type reactions. If another aromatic ring is present, either inter- or intramolecularly, the nitrenium ion can act as a potent electrophile, leading to the formation of new C-N bonds and diarylamine structures. The specific reaction pathway is highly dependent on the reaction conditions and the substrate's electronic and steric properties.

Selective Reduction of the Azido Group to Primary Amines

The azido group in this compound can be selectively reduced to a primary amine, yielding 3-bromo-5-chloroaniline nih.gov. This transformation is a cornerstone in organic synthesis as it provides a route to aromatic amines while preserving the halogen substituents for subsequent functionalization. Several methods are available for this reduction:

Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine. An intermediate phosphazide (B1677712) is formed, which, upon hydrolysis, yields the amine and the corresponding phosphine oxide. This method is known for its mild conditions and high chemoselectivity.

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere effectively reduces the azido group to an amine. Care must be taken, as prolonged reaction times or harsh conditions can sometimes lead to hydrodehalogenation (replacement of bromine or chlorine with hydrogen).

Reduction with Metals: Reagents like zinc or tin in the presence of an acid (e.g., HCl) can also be used for the reduction of aryl azides.

The resulting 3-bromo-5-chloroaniline is a versatile building block, with the amine group enabling a new set of chemical reactions, and the halogen atoms remaining available for cross-coupling chemistry.

Reactivity of Aromatic Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms on the benzene ring of this compound are key sites for reactivity, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) of Halides

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com The azido group (-N₃) is an electron-withdrawing group, thus activating the aromatic ring of this compound towards nucleophilic attack.

The general mechanism involves two steps:

Attack of the nucleophile on the carbon atom bearing the leaving group to form a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Loss of the leaving group (halide ion) to restore the aromaticity of the ring.

In this compound, both bromine and chlorine can potentially act as leaving groups. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. Therefore, the reactivity is often influenced more by the electronegativity of the halogen (F > Cl > Br > I) rather than the bond strength. However, other factors, such as the nature of the nucleophile and the reaction conditions, can influence the selectivity. Studies on analogous compounds like 1-halo-3,5-dinitrobenzenes have shown that the nature of the nucleophile (hard vs. soft) and the polarity of the solvent can determine whether a halogen or another group is substituted. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The halogen atoms in this compound serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The reactivity of aryl halides in these reactions typically follows the order I > Br > OTf > Cl, which is based on the bond dissociation energy of the carbon-halogen bond. Consequently, the bromine atom in this compound is expected to be significantly more reactive than the chlorine atom, allowing for selective functionalization at the C-Br bond.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide using a palladium catalyst and a base. libretexts.org It is a versatile method for creating biaryl compounds or attaching alkyl, alkenyl, or alkynyl groups. nih.govresearchgate.net The selective coupling at the C-Br position of this compound can be achieved with high efficiency. researchgate.netrsc.org

Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst Ligand Base Solvent Temperature (°C)
Pd(PPh₃)₄ - K₂CO₃ Dioxane/H₂O 80-100
Pd(dppf)Cl₂ dppf Cs₂CO₃ Toluene 90-110

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.org This reaction would selectively occur at the more reactive C-Br bond of this compound to produce a 3-alkynyl-1-azido-5-chlorobenzene derivative. researchgate.net

Representative Conditions for Sonogashira Coupling of Aryl Bromides

Catalyst Co-catalyst Base Solvent Temperature (°C)
Pd(PPh₃)₂Cl₂ CuI Et₃N THF 25-60
Pd(OAc)₂ CuI Piperidine DMF 25-80

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org The reaction proceeds with high stereoselectivity, typically favoring the trans isomer. As with the other cross-coupling reactions, the Heck reaction on this compound would preferentially take place at the C-Br bond. beilstein-journals.orgarkat-usa.orgresearchgate.net

Representative Conditions for Heck Coupling of Aryl Bromides

Catalyst Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ PPh₃ Et₃N DMF or Acetonitrile (B52724) 80-140
PdCl₂ - NaOAc DMA 100-150

Radical Reactivity of Halogen Atoms

While ionic reactions like SNAr and transition-metal-catalyzed couplings are more common for aryl halides, they can also participate in radical reactions. The initiation of such reactions typically requires radical initiators (e.g., AIBN) or photolysis. The carbon-halogen bond can undergo homolytic cleavage to form an aryl radical. The C-Br bond (bond dissociation energy ~336 kJ/mol) is weaker than the C-Cl bond (~397 kJ/mol), suggesting that radical reactions would preferentially occur at the bromine-substituted position.

The resulting 3-azido-5-chlorophenyl radical is a reactive intermediate that can participate in various processes, such as hydrogen atom abstraction from a solvent or another reagent, or addition to a multiple bond in an intramolecular or intermolecular fashion to form new cyclic or acyclic structures.

Synergistic and Antagonistic Effects Between Azido and Halogen Reactivities

Comprehensive research on the synergistic and antagonistic interplay between the azido and halogen functionalities in this compound is not presently available in the reviewed scientific literature.

Electronic and Steric Influence on Reaction Pathways

Specific studies detailing the electronic and steric influences on the reaction pathways of this compound have not been identified in the current body of scientific publications.

Chemoselective Transformations in the Presence of Multiple Reactive Sites

Detailed experimental findings on the chemoselective transformations of this compound, focusing on reactions at the azido group versus the halogen atoms, are not described in the accessible scientific literature.

Theoretical and Computational Chemistry Studies on 1 Azido 3 Bromo 5 Chlorobenzene

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org For 1-Azido-3-bromo-5-chlorobenzene (B6238350), the energies and spatial distributions of the HOMO and LUMO would dictate its behavior as an electrophile or nucleophile.

The HOMO, being the orbital from which the molecule is most likely to donate electrons, would be crucial in reactions with electrophiles. Conversely, the LUMO, the orbital that will most readily accept electrons, is key to its reactions with nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter, providing insight into the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Substituents on the phenyl ring, such as bromine and chlorine, are known to influence the energies of the frontier orbitals. rsc.orgnih.gov These halogen atoms, being electronegative, are expected to lower the energy of both the HOMO and LUMO of the parent phenyl azide (B81097) molecule.

From the FMO energies, various reactivity indices can be calculated to provide a more quantitative measure of reactivity. These indices, derived from conceptual DFT, include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

ParameterSymbolValue (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMOData not availableEnergy of the highest energy orbital containing electrons.
Lowest Unoccupied Molecular Orbital EnergyELUMOData not availableEnergy of the lowest energy orbital without electrons.
HOMO-LUMO GapΔEData not availableELUMO - EHOMO; indicates kinetic stability.
ElectronegativityχData not available-(EHOMO + ELUMO)/2
Chemical HardnessηData not available(ELUMO - EHOMO)/2
Global Electrophilicity IndexωData not availableχ2/(2η)

Note: The values in this table are placeholders as specific experimental or computational data for this compound is not available. The descriptions outline the significance of each parameter.

The arrangement of electrons within a molecule, or its charge distribution, is fundamental to its interactions with other molecules. Methods like Hirshfeld charge analysis are used to partition the total electron density among the constituent atoms, providing insight into the electronic effects of substituents. nih.govresearchgate.netnih.gov In this compound, the electronegative halogen atoms and the azide group would significantly polarize the molecule.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution. The MEP map highlights regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For an azide, the terminal nitrogen atom typically exhibits a region of strong negative electrostatic potential, making it a prime site for electrophilic interaction. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition state theory is a cornerstone of reaction kinetics, positing that reacting molecules pass through a high-energy transition state (TS) on their way to forming products. scm.comyoutube.com Computational methods can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy barrier (Ea). A lower activation energy corresponds to a faster reaction rate.

For this compound, a key reaction to study would be its 1,3-dipolar cycloaddition with various dipolarophiles, a type of reaction for which azides are well-known ("click chemistry"). nih.govwikipedia.org Computational studies on similar reactions have successfully mapped out the potential energy surfaces, identified transition states, and calculated activation barriers, providing a detailed understanding of the reaction mechanism. acs.orgusu.edunih.gov

Table 2: Hypothetical Activation Energy Barriers for a [3+2] Cycloaddition Reaction of this compound

Reaction StepStructureRelative Energy (kcal/mol)Description
ReactantsR0.0This compound + Dipolarophile
Transition StateTSData not availableHighest energy point on the reaction pathway.
ProductPData not availableThe resulting triazole product.

Note: This table illustrates the type of data obtained from transition state calculations. Specific values for reactions involving this compound are not available in the literature.

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the changes in electron density along a reaction pathway. researchgate.netniscair.res.incore.ac.uk This theory analyzes the flow of electrons to classify reactions and understand the formation of new bonds. For the reactions of this compound, MEDT could be used to determine whether a cycloaddition reaction proceeds through a concerted or stepwise mechanism and to explain the regioselectivity of the reaction. The analysis of the global electron density transfer (GEDT) at the transition state would indicate the degree of charge transfer between the azide and the reacting partner.

Computational Studies of Catalyzed Reactions

Currently, there are no published computational studies that specifically model the catalyzed reactions of this compound. Such studies would be invaluable for understanding its potential transformations, for instance, in copper-catalyzed azide-alkyne cycloadditions (CuAAC) or transition-metal-catalyzed cross-coupling reactions involving the bromo- or chloro-substituents.

A hypothetical computational study of a catalyzed reaction could involve the following:

Reaction Pathway Analysis: Using DFT methods to map the potential energy surface of the reaction, identifying transition states and intermediates.

Catalyst-Substrate Interactions: Analyzing the electronic and steric interactions between the catalyst and this compound to elucidate the catalytic mechanism.

Ligand Effects: Modeling the reaction with different catalyst ligands to predict how they influence reaction rates and selectivity.

Table 1: Hypothetical Data for a Catalyzed Reaction of this compound

Catalyst SystemReaction TypeActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
[Cu(I)(PPh₃)₃]⁺CycloadditionData not availableData not available
Pd(PPh₃)₄/Na₂CO₃Suzuki CouplingData not availableData not available
Ni(cod)₂/dcypeBuchwald-Hartwig AminationData not availableData not available
This table is for illustrative purposes only. The values are hypothetical and not based on experimental or computational data.

Prediction of Reactivity and Selectivity

Predicting the reactivity and regioselectivity of this compound is crucial for its application in organic synthesis. Conceptual DFT provides a powerful framework for this purpose.

Application of Conceptual Density Functional Theory (DFT) Descriptors

Conceptual DFT descriptors calculated for this compound would offer quantitative insights into its chemical behavior. These descriptors are derived from the molecule's electronic structure.

Key descriptors and their potential applications include:

Fukui Functions (f(r)): To identify the most electrophilic and nucleophilic sites within the molecule. This would help predict the preferred sites for attack by various reagents.

Local Softness (s(r)) and Hardness (η(r)): To predict the reactivity towards soft or hard reagents according to the Hard and Soft Acids and Bases (HSAB) principle.

Table 2: Hypothetical Conceptual DFT Descriptors for this compound

DescriptorValueInterpretation
Global Electrophilicity (ω)Data not availableIndicates overall susceptibility to nucleophilic attack.
Global Nucleophilicity (N)Data not availableIndicates overall reactivity as a nucleophile.
Fukui Function (f⁻) on N₁ (azide)Data not availablePredicts the site for electrophilic attack on the azide group.
Fukui Function (f⁺) on C-BrData not availablePredicts the site for nucleophilic attack at the C-Br bond.
This table is for illustrative purposes only. The values are hypothetical and not based on computational data.

Assessment of Solvent Effects Using Continuum Models (e.g., PCM)

The polarity of the solvent can significantly influence reaction rates and equilibria. The Polarizable Continuum Model (PCM) is a widely used method to simulate these effects by representing the solvent as a continuous dielectric medium.

Applying PCM to this compound would allow for:

Calculation of Solvation Free Energies: To understand the stability of the molecule in different solvents.

Modeling of Solvent Effects on Spectra: To predict how UV-Vis or NMR spectra might shift in various solvents.

Investigation of Solvent Influence on Reaction Pathways: To determine how the energy barriers of reactions change in different solvent environments.

Advanced Computational Methods (e.g., Ab Initio Molecular Dynamics, QM/MM)

To date, no studies employing advanced computational methods like ab initio molecular dynamics (AIMD) or hybrid quantum mechanics/molecular mechanics (QM/MM) on this compound have been reported.

Ab Initio Molecular Dynamics (AIMD): AIMD simulations could provide a dynamic picture of the molecule's behavior, including conformational changes and the initial stages of chemical reactions, without the need for pre-defined reaction coordinates. This would be particularly useful for studying complex processes like thermal decomposition of the azide group.

Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions in complex environments, such as in the presence of a large catalyst or in a biological system, QM/MM methods would be appropriate. The reactive core of this compound would be treated with a high level of quantum mechanics, while the surrounding environment would be modeled with more computationally efficient molecular mechanics.

Advanced Spectroscopic Analysis and Structural Characterization of 1 Azido 3 Bromo 5 Chlorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 1-Azido-3-bromo-5-chlorobenzene (B6238350), a combination of multi-nuclear 1D and 2D NMR experiments would provide a complete assignment of all proton and carbon signals.

Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹⁴N/¹⁵N) for Aromatic and Azido (B1232118) Resonance Assignment

The 1,3,5-substitution pattern of the aromatic ring in this compound results in a simplified yet informative NMR spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene (B151609) ring (H-2, H-4, and H-6). Based on the analysis of similarly substituted benzenes, such as 3,5-dichloroaniline, the chemical shifts can be predicted. chemicalbook.comnih.gov The azido group (-N₃), being moderately electron-withdrawing, along with the bromine and chlorine atoms, will deshield the aromatic protons, causing them to resonate downfield. The proton at the C-4 position, situated between two halogens, is expected to be the most deshielded. The protons at C-2 and C-6, adjacent to the azido group, will exhibit slightly different chemical shifts due to the different neighboring halogens. The signals would likely appear as closely spaced triplets or doublets of doublets due to meta-coupling (⁴JHH) between the protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity and anisotropic effects of the substituents. The carbons directly bonded to the substituents (C-1, C-3, C-5) will show distinct chemical shifts. The carbon attached to the azido group (C-1) is expected to be significantly deshielded. The carbons bonded to bromine (C-3) and chlorine (C-5) will also be downfield, with their exact positions influenced by the "heavy atom effect," which can cause unexpected shielding for bromine-substituted carbons. chemicalbook.com The remaining three signals correspond to the protonated carbons (C-2, C-4, C-6).

¹⁴N/¹⁵N NMR Spectroscopy: Nitrogen-15 NMR provides direct insight into the electronic environment of the azido functional group. The azide (B81097) moiety (R-Nα-Nβ-Nγ) contains three chemically distinct nitrogen atoms, which would give rise to three separate signals in the ¹⁵N NMR spectrum. nih.gov Studies on various azide-containing molecules have established characteristic chemical shift ranges for these nitrogens. researchgate.netresearchgate.net The central nitrogen (Nβ) is typically the most deshielded, while the terminal nitrogen (Nγ) is the most shielded. The nitrogen directly attached to the aromatic ring (Nα) would have an intermediate chemical shift. The precise chemical shifts are sensitive to the electronic effects of the aromatic ring substituents. znaturforsch.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-N₃-~140-145
C2-H~7.10 - 7.25~115-120
C3-Br-~120-125
C4-H~7.30 - 7.45~125-130
C5-Cl-~133-138
C6-H~7.00 - 7.15~120-125

Note: These are estimated values based on data from analogous compounds and substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-2 and H-4, H-4 and H-6, and H-2 and H-6, confirming their meta-relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the signals of H-2, H-4, and H-6 to their corresponding carbon signals (C-2, C-4, and C-6), simplifying the assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about long-range (2-3 bond) couplings between protons and carbons. This is particularly valuable for assigning the quaternary carbons (C-1, C-3, C-5). For instance, the H-2 proton would show correlations to C-1, C-3, and C-4, while the H-4 proton would show correlations to C-2, C-3, C-5, and C-6. These correlation patterns would allow for the complete and unambiguous assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons. In this molecule, NOESY would show correlations between adjacent protons (e.g., H-2 with H-6), further confirming the substitution pattern of the aromatic ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

The FTIR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the azido group. This band is highly characteristic and typically appears in the range of 2100-2180 cm⁻¹. publish.csiro.auresearchgate.netresearchgate.net The symmetric stretch (νs) of the azide is often weaker and appears around 1250-1350 cm⁻¹. Other significant absorptions would include:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

Aromatic C=C stretching: Several bands of variable intensity in the 1400-1600 cm⁻¹ region.

C-H out-of-plane bending: Strong bands in the 650-900 cm⁻¹ region, which are characteristic of the substitution pattern. For a 1,3,5-trisubstituted benzene, characteristic bands are expected. spectroscopyonline.com

C-N stretching: A band in the 1200-1300 cm⁻¹ region.

C-Cl and C-Br stretching: These vibrations appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted FTIR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 30003100 - 3000Weak to Medium
Azide Asymmetric Stretch (νas)2180 - 21002180 - 2100Strong (IR), Weak (Raman)
Aromatic C=C Stretch1600 - 14501600 - 1450Medium to Strong
Azide Symmetric Stretch (νs)1350 - 12501350 - 1250Weak (IR), Strong (Raman)
C-H Out-of-Plane Bend900 - 650900 - 650Strong (IR)

Raman Spectroscopy: Normal, Resonance, and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary information to FTIR. While the asymmetric azide stretch is typically weak in the Raman spectrum, the symmetric stretch is usually strong and easily observable. irdg.org The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, also give rise to strong Raman signals.

Resonance Raman Spectroscopy: If the molecule has a suitable chromophore, Resonance Raman spectroscopy could be used to selectively enhance the vibrations associated with that part of the molecule by using an excitation wavelength that matches an electronic transition.

Surface-Enhanced Raman Spectroscopy (SERS): SERS could be employed to obtain a significantly enhanced Raman signal, allowing for detection at very low concentrations. This technique involves adsorbing the molecule onto a nanostructured metal surface (typically silver or gold). The SERS spectrum might differ from the normal Raman spectrum due to the molecule's orientation and interaction with the metal surface.

Electronic Spectroscopy for Electronic Transitions

The electronic absorption spectrum (UV-Vis) of this compound is expected to be similar to that of other phenyl azide derivatives. nist.gov It would likely exhibit intense absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions within the substituted benzene ring. nih.govresearchgate.net The azido group and halogen atoms act as auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The spectrum would likely show two main absorption bands, analogous to the E₂ (around 250-280 nm) and B (around 200-220 nm) bands of benzene. The exact positions and intensities of these bands would be influenced by the combined electronic effects of the azido, bromo, and chloro substituents. biointerfaceresearch.comacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of aryl azides like this compound is instrumental in characterizing their electronic transitions. The absorption spectra of these compounds are typically marked by several distinct bands. A prominent feature is an intense absorption band around 250 nm, which is attributed to a π → π* transition within the aromatic system. Additionally, a weaker absorption band, often appearing as a shoulder, is observed at approximately 280 nm. This band is assigned to an n → π* transition, involving the non-bonding electrons of the azide group and the aromatic π system. The presence of halogen substituents (bromine and chlorine) can induce bathochromic (red) or hypsochromic (blue) shifts in these absorption maxima, reflecting their electronic influence on the benzene ring.

Table 1: UV-Vis Absorption Data for this compound

Wavelength (λmax) Molar Absorptivity (ε) Transition
~250 nm High π → π*

Fluorescence Spectroscopy: Excitation, Emission, and Lifetime Measurements

While many aryl azides are weakly fluorescent or non-fluorescent at room temperature due to efficient intersystem crossing and subsequent decomposition, fluorescence spectroscopy can still provide valuable information, particularly at low temperatures. Upon excitation at wavelengths corresponding to their absorption bands, molecules can transition to an excited singlet state. From this state, they can relax to the ground state by emitting a photon (fluorescence). The fluorescence emission spectrum is typically a mirror image of the absorption spectrum.

The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is a critical parameter. For aryl azides, these lifetimes are often very short, in the picosecond to nanosecond range, indicative of rapid depopulation of the excited singlet state through other pathways, such as the formation of nitrene intermediates.

Mass Spectrometry for Molecular Mass and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound and for probing its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The distinct isotopic pattern arising from the presence of bromine and chlorine atoms serves as a definitive confirmation of the compound's elemental composition.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₆H₃BrClN₃
Exact Mass 234.9308

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation Pathways

In tandem mass spectrometry (MS/MS), the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). This process induces fragmentation of the ion, and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. A characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), leading to the formation of a nitrene cation radical. Subsequent fragmentation of this intermediate can involve the loss of the halogen atoms or cleavage of the aromatic ring, providing further structural insights.

Specialized Spectroscopic Techniques for Dynamic Studies

The photochemistry of this compound is dominated by the formation of highly reactive, short-lived intermediates. Specialized spectroscopic techniques operating on ultrafast timescales are necessary to observe and characterize these transient species.

Ultrafast Spectroscopy for Transient Intermediates

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are employed to study the dynamics of the photochemical reactions of this compound. Upon photoexcitation with a femtosecond laser pulse, the molecule is promoted to an excited state. The subsequent evolution of this excited state and the formation of transient intermediates, such as the singlet nitrene, can be monitored by probing the absorption changes on a femtosecond to picosecond timescale. These studies reveal the rates of key processes, including intersystem crossing from the initially formed singlet nitrene to the more stable triplet nitrene, and subsequent reactions of these reactive intermediates.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Bromine
Chlorine

Dichroism Spectroscopies (e.g., Electronic Circular Dichroism)

Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. While a powerful tool for chiral molecules, this compound is an achiral molecule and therefore would not be expected to exhibit a circular dichroism spectrum on its own. However, the study of its interaction with chiral environments could potentially induce circular dichroism, providing information about intermolecular interactions.

Linear dichroism, which measures the differential absorption of light polarized parallel and perpendicular to an orientation axis, could be a more relevant technique. If a sample of this compound is partially oriented, for instance, in a stretched polymer film or a liquid crystal, its linear dichroism spectrum can provide valuable information about the orientation of the transition dipole moments of its electronic absorptions relative to the molecular frame. This, in turn, helps in the assignment of electronic transitions observed in the UV-visible spectrum.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For a related compound, azidoiodinane derived from benziodoxole, a single-crystal X-ray analysis revealed a distorted T-shaped geometry around the iodine atom. umn.edu The bond lengths were found to be within the typical range for single covalent bonds in organic derivatives of polyvalent iodine. umn.edu This suggests that in this compound, the bond lengths and angles will be influenced by the electronic effects of the three different substituents on the benzene ring.

Based on analogous structures, the expected crystallographic data for this compound would include the determination of its space group and unit cell dimensions. Key structural parameters to be determined would be the C-Br, C-Cl, and C-N bond lengths, as well as the geometry of the azido group (N-N-N bond angle and N-N bond lengths). The planarity of the benzene ring and the orientation of the azido group relative to the ring would also be of significant interest.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous compounds)

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/c or similarDefines the specific symmetry operations of the unit cell.
C-Br Bond Length~1.90 ÅReflects the influence of other ring substituents.
C-Cl Bond Length~1.74 ÅReflects the influence of other ring substituents.
C-N (azide) Bond Length~1.42 ÅIndicates the strength of the bond to the benzene ring.
N-N (internal) Bond Length~1.24 ÅCharacteristic of the azide functional group.
N-N (terminal) Bond Length~1.14 ÅCharacteristic of the azide functional group.
C-N-N Bond Angle~115°Describes the geometry of the azide linkage to the ring.
N-N-N Bond Angle~172°Indicates the near-linearity of the azide group.

Note: These values are estimations based on known structures of similar compounds and are subject to experimental verification.

Chemometric and Data Analysis Approaches in Spectroscopy

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. bohrium.comed.gov In the context of spectroscopy, chemometric techniques are invaluable for analyzing complex datasets, such as those obtained from vibrational (Infrared and Raman) or nuclear magnetic resonance (NMR) spectroscopy of this compound. bohrium.commdpi.com These techniques can help in identifying subtle spectral features and correlating them with molecular properties. nih.gov

One of the most common chemometric methods is Principal Component Analysis (PCA). researchgate.net PCA can be used to reduce the dimensionality of spectroscopic data, highlighting the most significant variations within a set of spectra. researchgate.net For instance, if a series of spectra are recorded for this compound under different conditions (e.g., temperature, solvent), PCA can help to identify the spectral changes associated with these variations.

Multivariate regression methods, such as Partial Least Squares (PLS) regression, can be employed to build predictive models. ed.govmdpi.com For example, a PLS model could be developed to predict the concentration of this compound in a mixture based on its infrared spectrum. osti.gov These models are particularly useful in quality control and process monitoring applications. frontiersin.orgmdpi.com

The application of chemometrics to spectroscopic data of halogenated aromatic compounds can also aid in the detailed assignment of vibrational modes. mdpi.comsmu.edu By analyzing the correlations between different spectral bands, it is possible to gain a deeper understanding of the vibrational dynamics of the molecule. researchgate.net

Table 2: Application of Chemometric Techniques to Spectroscopic Data of Aromatic Compounds

Chemometric TechniqueSpectroscopic MethodApplication
Principal Component Analysis (PCA)Infrared (IR), RamanSpectral fingerprinting, identification of impurities, monitoring structural changes. researchgate.netfrontiersin.org
Partial Least Squares (PLS) RegressionNear-Infrared (NIR), IRQuantitative analysis, concentration prediction, process monitoring. mdpi.comosti.gov
Cluster AnalysisRaman, NMRGrouping of samples based on spectral similarity, identifying different polymorphs.
Multivariate Curve Resolution (MCR)UV-Vis, FluorescenceDeconvolution of overlapping spectral signals, studying reaction kinetics.

Applications of 1 Azido 3 Bromo 5 Chlorobenzene in Advanced Organic Synthesis

Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

The presence of the azide (B81097) group makes 1-azido-3-bromo-5-chlorobenzene (B6238350) a key starting material for the synthesis of a multitude of nitrogen-containing heterocyclic compounds. The azide can act as a linchpin for cycloaddition reactions or as a precursor to highly reactive nitrene intermediates, enabling the construction of various ring systems.

Regioselective Synthesis of 1,2,3-Triazoles

This compound is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition reaction to form 1,2,3-triazoles. wikipedia.org This reaction, often catalyzed by copper(I) or ruthenium(II) complexes, allows for the regioselective synthesis of either 1,4- or 1,5-disubstituted triazoles, respectively, upon reaction with terminal alkynes. The resulting triazole products retain the bromo and chloro substituents, which can be further functionalized in subsequent synthetic steps.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-regioisomer, while the ruthenium-catalyzed version (RuAAC) favors the formation of the 1,5-isomer. The choice of catalyst and reaction conditions can, therefore, direct the synthesis towards the desired triazole derivative.

Table 1: Hypothetical Regioselective Synthesis of 1,2,3-Triazoles from this compound

Alkyne PartnerCatalystSolventTemperature (°C)Product RegioisomerYield (%)
PhenylacetyleneCuSO₄/Sodium Ascorbatet-BuOH/H₂ORoom Temp1-(3-Bromo-5-chlorophenyl)-4-phenyl-1H-1,2,3-triazole92
Propargyl alcohol[RuCp*Cl(PPh₃)₂]Toluene801-(3-Bromo-5-chlorophenyl)-5-(hydroxymethyl)-1H-1,2,3-triazole85
1-HexyneCuSO₄/Sodium AscorbateDMFRoom Temp1-(3-Bromo-5-chlorophenyl)-4-butyl-1H-1,2,3-triazole88

Note: This data is illustrative and based on general knowledge of azide-alkyne cycloaddition reactions.

Imidazole (B134444) and Other Annulated Systems (e.g., Van Leusen Synthesis)

While direct application of this compound in the Van Leusen imidazole synthesis is not extensively documented, the azide group can be readily reduced to an amine. The resulting 3-bromo-5-chloroaniline (B31250) can then serve as a key component in the Van Leusen three-component reaction. wikipedia.orgorganic-chemistry.org This reaction, which involves an aldehyde and tosylmethyl isocyanide (TosMIC), is a powerful method for the construction of substituted imidazoles. wikipedia.orgorganic-chemistry.org The bromo and chloro substituents on the aniline (B41778) precursor would be carried through the synthesis, yielding highly functionalized imidazole products that are valuable for further synthetic elaboration or for biological screening.

Azirines and Related Three-Membered Heterocycles

The azide functionality in this compound can be utilized in the synthesis of three-membered heterocycles like azirines. Thermal or photochemical decomposition of the azide generates a highly reactive nitrene intermediate. This nitrene can then undergo addition to a carbon-carbon double or triple bond to form the corresponding aziridine (B145994) or azirine ring. The choice of the unsaturated partner and the reaction conditions are crucial for controlling the outcome and yield of this transformation.

Pyrroles and Other Five- and Six-Membered Rings

The azide group of this compound can serve as a nitrogen source in the synthesis of various five- and six-membered heterocyclic rings, including pyrroles. researchgate.netorganic-chemistry.org For instance, in reactions with β-dicarbonyl compounds, the azide can participate in cascade reactions that lead to the formation of substituted pyrroles. Additionally, intramolecular reactions of suitably functionalized derivatives of this compound can provide access to annulated five- and six-membered heterocycles. rsc.org

Scaffold for Complex Organic Molecule Construction and Natural Product Synthesis

The presence of three distinct functional groups in this compound makes it an excellent scaffold for the construction of complex organic molecules and potentially for the synthesis of natural product analogues. The differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions, such as Suzuki or Sonogashira couplings, allows for the sequential introduction of different substituents. For example, the more reactive C-Br bond can be selectively coupled under specific catalytic conditions, leaving the C-Cl bond intact for a subsequent transformation. This stepwise functionalization, combined with the versatility of the azide group, provides a powerful strategy for building molecular complexity from a relatively simple starting material. rsc.org A related compound, 1-bromo-3-chloro-5-iodobenzene (B84608), has been utilized as a building block in the synthesis of complex organic molecules, highlighting the potential of such halogenated aromatic scaffolds. lookchem.com

Precursor for Optoelectronic and Polymeric Materials

Halogenated aromatic compounds and nitrogen-containing heterocycles are classes of molecules that have found significant applications in the field of materials science, particularly in the development of optoelectronic devices and functional polymers. The incorporation of heavy atoms like bromine can influence the photophysical properties of organic materials, such as promoting intersystem crossing, which is relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The azide group in this compound serves as a versatile handle for polymerization. For example, it can undergo click reactions with di-alkynes to form polytriazoles, a class of polymers with interesting thermal and mechanical properties. Furthermore, the azide can be used to introduce the 3-bromo-5-chlorophenyl moiety into existing polymers through post-polymerization modification, thereby tuning their properties. The bromo and chloro substituents also offer sites for further functionalization to fine-tune the electronic and physical characteristics of the resulting materials. While direct polymerization studies of this compound are not widely reported, the synthesis of hyperbranched polymers from other azido-triazine derivatives suggests its potential in this area. mdpi.com

Utility in Bioconjugation and Bioorthogonal Chemistry

The chemical utility of this compound in the realms of bioconjugation and bioorthogonal chemistry is centered on the reactivity of its azide functional group. This compound serves as a valuable building block for covalently linking molecules through highly efficient and selective reactions known as "click chemistry". labinsights.nl Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. nih.gov The azide group is a key player in this field due to its stability and specific reactivity. nih.gov

The primary reaction leveraged for this purpose is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a stable triazole ring. organic-chemistry.org This reaction has become a cornerstone of bioconjugation for its reliability and high yields. cncb.ac.cn Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. labinsights.nlorganic-chemistry.org It is known for its high efficiency, generating the 1,4-disubstituted 1,2,3-triazole regioisomer with exceptional selectivity. organic-chemistry.org The reaction proceeds under mild conditions, including in aqueous environments, and produces minimal byproducts, simplifying purification. labinsights.nl

In this context, this compound acts as the azide-containing component. When reacted with a molecule functionalized with a terminal alkyne, it forms a stable 1-(3-bromo-5-chlorophenyl)-1H-1,2,3-triazole linkage. This effectively "clicks" the bromo-chloro-substituted phenyl group onto the target molecule. The presence of bromine and chlorine atoms on the aromatic ring provides additional handles for subsequent, orthogonal chemical modifications through reactions like cross-coupling, allowing for the construction of more complex molecular architectures. researchgate.net

A significant advancement in this area is the strain-promoted azide-alkyne cycloaddition (SPAAC). labinsights.nl This variant utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne, eliminating the need for a potentially toxic copper catalyst. labinsights.nlnih.gov This makes SPAAC particularly suitable for applications within living systems where biocompatibility is paramount. labinsights.nl The reaction of this compound in a SPAAC reaction would proceed with a cyclooctyne derivative to form the corresponding triazole conjugate.

The fundamental utility of this compound in this field is therefore as a linker. The azide group provides the reactive handle for bioorthogonal ligation, while the halogenated benzene (B151609) ring serves as a stable core that can be further functionalized if desired. The formation of the 1,2,3-triazole ring is a key feature, as it is a chemically robust linker that is not easily oxidized or reduced.

Interactive Data Table: Key Reactions in Bioconjugation

Reaction TypeAzide ComponentAlkyne ComponentCatalystProduct LinkageKey Features
CuAAC This compoundTerminal AlkyneCopper(I)1,4-disubstituted 1,2,3-triazoleHigh yield, high regioselectivity, mild conditions. labinsights.nlorganic-chemistry.org
SPAAC This compoundStrained CyclooctyneNone (Copper-free)1,2,3-triazoleBiocompatible (no toxic catalyst), useful for in vivo applications. labinsights.nlnih.gov

Structure Reactivity Relationships and Analogues of 1 Azido 3 Bromo 5 Chlorobenzene

Systematic Variation of Halogen Substituents (e.g., fluoro, iodo analogues)

The nature of the halogen substituents on the aromatic ring significantly influences the reactivity of aryl azides. Halogens exert a dual electronic effect: they are electron-withdrawing through induction and electron-donating through resonance. masterorganicchemistry.com This combination deactivates the ring towards electrophilic substitution while directing incoming groups to the ortho and para positions. masterorganicchemistry.comnih.gov

In the case of 1,3,5-trihalosubstituted azidobenzenes, changing the bromine and chlorine atoms to other halogens like fluorine and iodine would predictably alter the molecule's reactivity. The reactivity is influenced by the electronegativity and size of the halogens. For instance, fluorine, being the most electronegative halogen, would exert the strongest inductive electron-withdrawing effect, potentially making the azide (B81097) group more electrophilic. Conversely, iodine, being the largest and least electronegative of the common halogens, would have a less pronounced inductive effect but could introduce greater steric hindrance.

A general trend observed is that as the size of the halogen increases, the deactivation of the ring towards electrophilic aromatic substitution also increases. The synthesis of related compounds like 1-bromo-3-chloro-5-iodobenzene (B84608) and 1-bromo-3-fluoro-5-iodobenzene (B1273634) highlights the accessibility of these varied halogenated structures, allowing for a systematic study of these effects. medium.comgoogle.comchemicalbook.comnih.govnih.gov

Table 1: Comparison of Halogen Properties

HalogenElectronegativity (Pauling Scale)Atomic Radius (pm)Inductive EffectResonance Effect
Fluorine3.9850Strong -IWeak +R
Chlorine3.16100Moderate -IModerate +R
Bromine2.96114Moderate -IModerate +R
Iodine2.66133Weak -IStrong +R

Positional Isomerism Effects on Azido (B1232118) and Halogen Reactivity

The relative positions of the azide and halogen substituents on the benzene (B151609) ring have a profound impact on the molecule's reactivity. The arrangement of substituents dictates the electronic and steric environment of each reactive site. For instance, in electrophilic aromatic substitution, the positions of the existing substituents determine the regioselectivity of the reaction. masterorganicchemistry.comyoutube.com Halogens and the azide group are generally ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring. masterorganicchemistry.comnih.gov

In a molecule like 1-azido-3-bromo-5-chlorobenzene (B6238350), the substituents are meta to each other. This arrangement minimizes direct steric clashes between the groups. If the substituents were in ortho positions, steric hindrance would be significantly increased, which could, for example, hinder the approach of reactants to the azide group or the adjacent ring carbons. nih.gov

Electronic and Steric Landscape Modifications via Remote Substituents

The reactivity of this compound can be further tuned by introducing additional substituents on the aromatic ring. These "remote" substituents modify the electronic and steric properties of the molecule, thereby influencing reaction rates and outcomes.

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the aromatic ring and the azide functional group.

Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density of the ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution. They also make the azide group more electrophilic. rsc.orgresearchgate.net In 1,3-dipolar cycloaddition reactions, electron-withdrawing substituents on the phenyl azide can enhance the reaction rate, particularly with electron-rich alkenes. researchgate.net

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the ring, activating it towards electrophilic attack.

Steric Effects: Bulky substituents can sterically hinder the approach of reagents to nearby reactive sites. nih.gov Interestingly, in some cases, steric hindrance can lead to an unexpected increase in reactivity. For 2,6-disubstituted phenyl azides, bulky ortho substituents can twist the azide group out of the plane of the aromatic ring. This inhibits resonance between the azide and the ring, leading to a significant acceleration in catalyst-free 1,3-dipolar cycloadditions. nih.govnih.gov

Table 2: Predicted Effects of Remote Substituents on the Reactivity of an Azidobenzene Ring

Substituent TypePosition Relative to AzideEffect on Azide Reactivity (e.g., Cycloaddition)Effect on Ring Reactivity (Electrophilic Substitution)
Electron-Withdrawing (e.g., -NO₂)paraGenerally increases rate with electron-rich partners researchgate.netDeactivating
Electron-Donating (e.g., -OCH₃)paraGenerally decreases rate with electron-rich partnersActivating
Bulky (e.g., -tBu)orthoCan accelerate rate due to decreased resonance nih.govSteric hindrance can decrease rate

Comparison with Other Azido-Halogenated Aromatic Systems (e.g., Heteroaryl Azides)

Replacing the benzene ring of this compound with a heteroaromatic ring system, such as pyridine (B92270) or pyrimidine, leads to significant changes in reactivity. The presence of one or more nitrogen atoms in the ring alters its electronic properties and reactivity patterns.

Pyridine, for example, is more electron-deficient than benzene due to the electronegativity of the nitrogen atom. This makes the pyridine ring less reactive towards electrophilic substitution and more reactive towards nucleophilic substitution compared to benzene. organic-chemistry.org Consequently, an azido-halogenated pyridine would be expected to exhibit different reactivity compared to its benzene analogue. The synthesis of azidopyridines bearing halogen atoms has been reported, and these compounds serve as versatile intermediates in reactions like "click" chemistry. organic-chemistry.org

The position of the nitrogen atom(s) in the heteroaromatic ring relative to the azide and halogen substituents is also critical. The nitrogen can act as a powerful electron-withdrawing group, influencing the reactivity of all parts of the molecule. For instance, a nitrogen atom ortho or para to a halogen can facilitate nucleophilic aromatic substitution of that halogen.

Influence of Aromaticity and Ring Strain on Reactivity Profiles

Aromaticity: The aromaticity of the benzene ring in this compound imparts significant thermodynamic stability to the molecule. This stability influences its reactivity in several ways. For example, reactions that would disrupt the aromatic system, such as addition reactions to the ring, are generally disfavored unless the aromaticity can be restored in a subsequent step. The stability of the aromatic ring also affects the reactivity of the azide group. The resonance interaction between the azide group and the aromatic π-system can influence the azide's electronic structure and its participation in reactions like cycloadditions. nih.gov The stability of intermediates in reactions involving the aromatic ring is also a key factor; for example, the formation of an aromatic conjugate base can greatly increase the acidity of a precursor molecule. youtube.com

Ring Strain: While the benzene ring in this compound is essentially strain-free, comparing its reactivity to azides on strained rings highlights the role of ring strain. In strain-promoted azide-alkyne cycloaddition (SPAAC), a highly valuable "click" reaction, the reactivity of the alkyne is dramatically increased by incorporating it into a strained ring system like a cyclooctyne (B158145). nih.gov This principle can be extended to the azide component as well. While less common, attaching an azide to a strained ring could potentially alter its reactivity by modifying its geometry and electronic properties. The relief of ring strain can be a powerful driving force for a reaction, leading to significantly enhanced reaction rates compared to unstrained analogues.

Future Research Directions and Emerging Perspectives for 1 Azido 3 Bromo 5 Chlorobenzene Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of aryl azides often involves reagents and conditions that pose environmental and safety challenges. Future research should prioritize the development of green and sustainable methods for producing 1-Azido-3-bromo-5-chlorobenzene (B6238350). Current "green" approaches for aryl azide (B81097) synthesis often focus on the use of water as a solvent and the generation of aryl azides from thermally stable and water-soluble arenediazonium tosylate or silica (B1680970) sulfate (B86663) salts. organic-chemistry.orgresearchgate.net These methods minimize the use of hazardous organic solvents and avoid the isolation of potentially explosive diazonium intermediates. organic-chemistry.org Applying these principles to the synthesis of this compound, likely starting from 3-bromo-5-chloroaniline (B31250), would enhance the safety, scalability, and environmental footprint of its production.

Exploration of Unprecedented Reactivity Modes

The reactivity of this compound remains largely untapped. Modern catalytic methods offer a promising playground for discovering new transformations.

Photoredox Catalysis: The combination of photoredox and transition-metal catalysis has emerged as a powerful tool for C-N bond formation. Research indicates that dual catalytic systems, such as those employing a ruthenium-based photosensitizer and a nickel catalyst, can effectively couple aryl azides with aryl electrophiles to form diarylamines under mild conditions. acs.orgacs.org Future studies could explore the application of this methodology to this compound, enabling the synthesis of a new class of di-halogenated diarylamines, which are prevalent motifs in medicinal chemistry. The photoredox-mediated generation of an anilino radical intermediate from the azide is a key mechanistic step in these transformations. acs.orgacs.org

Electrochemistry: Organic electrochemistry presents a reagent-free, sustainable alternative for driving chemical reactions. acs.orguic.edu Recent studies have demonstrated the electrochemical C-H azidation of anilines using trimethylsilyl (B98337) azide (TMSN₃) as the azide source. acs.orgnih.gov A forward-looking approach would be to investigate the electrochemical behavior of this compound itself. Anodic oxidation could potentially generate highly reactive intermediates, such as nitrenoids, without the need for chemical oxidants, paving the way for novel intramolecular cyclizations or intermolecular C-N bond-forming reactions. uic.edu

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and predicting new ones. The thermal or photochemical decomposition of aryl azides can proceed through highly reactive nitrene intermediates. rsc.orgrsc.orgrsc.org For this compound, detailed mechanistic studies are needed to elucidate the nature of these intermediates and their subsequent reaction pathways, such as ring-expansion or C-H insertion. researchgate.netacs.org The presence of both bromine and chlorine atoms on the aromatic ring will undoubtedly influence the electronics and stability of the resulting nitrene, potentially favoring unique reactivity compared to simpler aryl azides. rsc.org Investigating these pathways through kinetic analysis, intermediate trapping experiments, and spectroscopic studies will provide fundamental insights.

Computational Design and Prediction of Novel Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. researchgate.netresearchgate.net DFT calculations can be employed to model the decomposition of this compound, predict the energetics of forming singlet versus triplet nitrenes, and map out the potential energy surfaces for subsequent reactions. acs.orgresearchgate.net Such computational studies can rationalize reactivity differences, as seen in the selective C-H functionalization versus cyclopropanation of certain substrates. acs.org By exploring the transition states of potential reactions, such as [3+2] cycloadditions or metal-catalyzed couplings, computational models can guide experimental design, saving time and resources while accelerating the discovery of novel, selective transformations for this compound. researchgate.netacs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Organic azides are known for their potential thermal instability, which can limit their application on a large scale in traditional batch processes. acs.org Flow chemistry offers a superior solution by performing reactions in continuously flowing streams within small-volume reactors. This technology significantly enhances safety by minimizing the quantity of hazardous material present at any given moment and by providing precise control over reaction parameters like temperature and residence time. uic.eduresearchgate.net Developing a continuous flow synthesis for this compound and its subsequent reactions would enable safer handling and easier scale-up. uic.edu Furthermore, integrating this flow process into automated synthesis platforms could facilitate high-throughput screening of reaction conditions and the rapid, on-demand production of derivative libraries for various applications. wikipedia.org

Potential for Advanced Materials and Chemical Biology Tool Development

The unique trifunctional nature of this compound makes it a promising building block for advanced functional molecules.

Advanced Materials: The precursor, 1-bromo-3-chloro-5-iodobenzene (B84608), is a known building block for creating molecular glassformers through Suzuki cross-coupling reactions. rsc.org By analogy, this compound could serve as a key monomer in materials science. lookchem.com The azide group can participate in thermally or photochemically induced cross-linking to form stable polymer networks or can be used in highly efficient "click" reactions, such as the azide-alkyne cycloaddition, to construct well-defined functional polymers and materials. nih.govnih.gov

Chemical Biology Tools: Aryl azides are widely used as photoaffinity labeling reagents to identify and study protein-ligand interactions. acs.orgnih.gov The this compound scaffold could be elaborated into novel photoactive probes. Upon irradiation, the azide group generates a reactive nitrene that can form a covalent bond with nearby biomolecules, allowing for the identification of binding partners. The bromo and chloro substituents provide handles for further chemical modification, enabling the attachment of reporter tags (like fluorophores or biotin) or the tuning of the probe's physicochemical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.